B1575106 Wilms tumor protein (317-327)

Wilms tumor protein (317-327)

Cat. No.: B1575106
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Wilms tumor protein

Scientific Research Applications

Immunotherapy Applications

Wilms tumor protein 1 (WT1) has been identified as a crucial factor in tumor cell proliferation and is highly expressed in various hematologic and solid malignancies. Its significance is particularly noted in the context of immunotherapy. A study by Asemissen et al. (2006) discovered an immunogenic HLA-A*01-restricted T cell epitope of WT1, which is of considerable interest for use in vaccination trials. The immunogenicity of this epitope was verified across different cancer histologies, highlighting its potential in cancer vaccine development.

Role in Transcriptional Regulation

WT1's function extends to transcriptional regulation, which has implications in tumorigenesis and embryonic development. Call et al. (1990) isolated a gene at the Wilms' tumor locus on chromosome 11, encoding a polypeptide with zinc finger domains, suggesting a role in transcriptional regulation. This gene's tissue-specific expression and the function predicted from its sequence Call et al. (1990) lead researchers to suggest its involvement in the development of Wilms' tumor.

Gene Repression in Wilms Tumors

The WT1 gene encodes a zinc finger DNA binding protein that acts as a transcriptional repressor. Drummond et al. (1992) demonstrated that WT1 represses the insulin-like growth factor II gene, providing a molecular basis for overexpression of IGF-II in Wilms tumors Drummond et al. (1992).

WT1 in Growth and Differentiation

Scharnhorst et al. (2001) highlighted the WT1 gene's role as a tumor suppressor involved in the etiology of Wilms' tumor and alterations in other tumor types like leukemia and mesothelioma. WT1 proteins can function as tumor suppressor proteins or survival factors, depending on the tumor type Scharnhorst et al. (2001).

Diagnostic Applications in Malignant Mesothelioma

Hecht et al. (2002) explored the effectiveness of WT1 as a marker for malignant mesothelioma in paraffin sections of cell block preparations derived from effusion specimens, demonstrating its diagnostic utility Hecht et al. (2002).

Role in Pediatric Kidney Cancer

Rivera et al. (2007) discovered that WTX, a gene on the X chromosome, is commonly inactivated in Wilms tumor, a pediatric kidney cancer. They found that WTX inactivation occurs as a monoallelic event, distinct from the biallelic inactivation of autosomal tumor-suppressor genes Rivera et al. (2007).

Properties

sequence

TSEKRPFMCAY

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Wilms tumor protein (317-327)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.